

# "synthesis of radiolabeled tetrahydro-2H-pyran-4-carboxamide for imaging"

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## Compound of Interest

Compound Name: tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B153538

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## Application Note & Protocol

### Title: Automated Radiosynthesis and Quality Control of [<sup>18</sup>F]FET-THPC: A Novel Tetrahydro-2H-pyran-4-carboxamide-based PET Tracer for Imaging

### Introduction and Scientific Rationale

The tetrahydro-2H-pyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, valued for its favorable physicochemical properties, including improved solubility and metabolic stability. Its incorporation into small molecule ligands has led to the development of numerous therapeutics and diagnostic agents. The carboxamide functional group, in turn, is a common feature in biologically active molecules, often participating in key hydrogen bonding interactions with protein targets. The combination of these two motifs in a **tetrahydro-2H-pyran-4-carboxamide** core presents a versatile platform for developing novel radiotracers for Positron Emission Tomography (PET) imaging.

PET is a highly sensitive, non-invasive molecular imaging technique that requires the administration of a molecule labeled with a positron-emitting radionuclide.<sup>[1]</sup> Among the available radionuclides, Fluorine-18 (<sup>18</sup>F) is often preferred for PET tracer development due to its near-ideal half-life ( $t_{1/2} \approx 109.8$  min), low positron energy ( $E\beta^+_{max} = 0.635$  MeV), and the feasibility of producing it in high specific activities at a cyclotron.<sup>[1]</sup> Its half-life is long enough to

permit multi-step radiosyntheses, purification, quality control, and transport to satellite imaging centers, a significant advantage over shorter-lived isotopes like Carbon-11 (<sup>11</sup>C).[2][3]

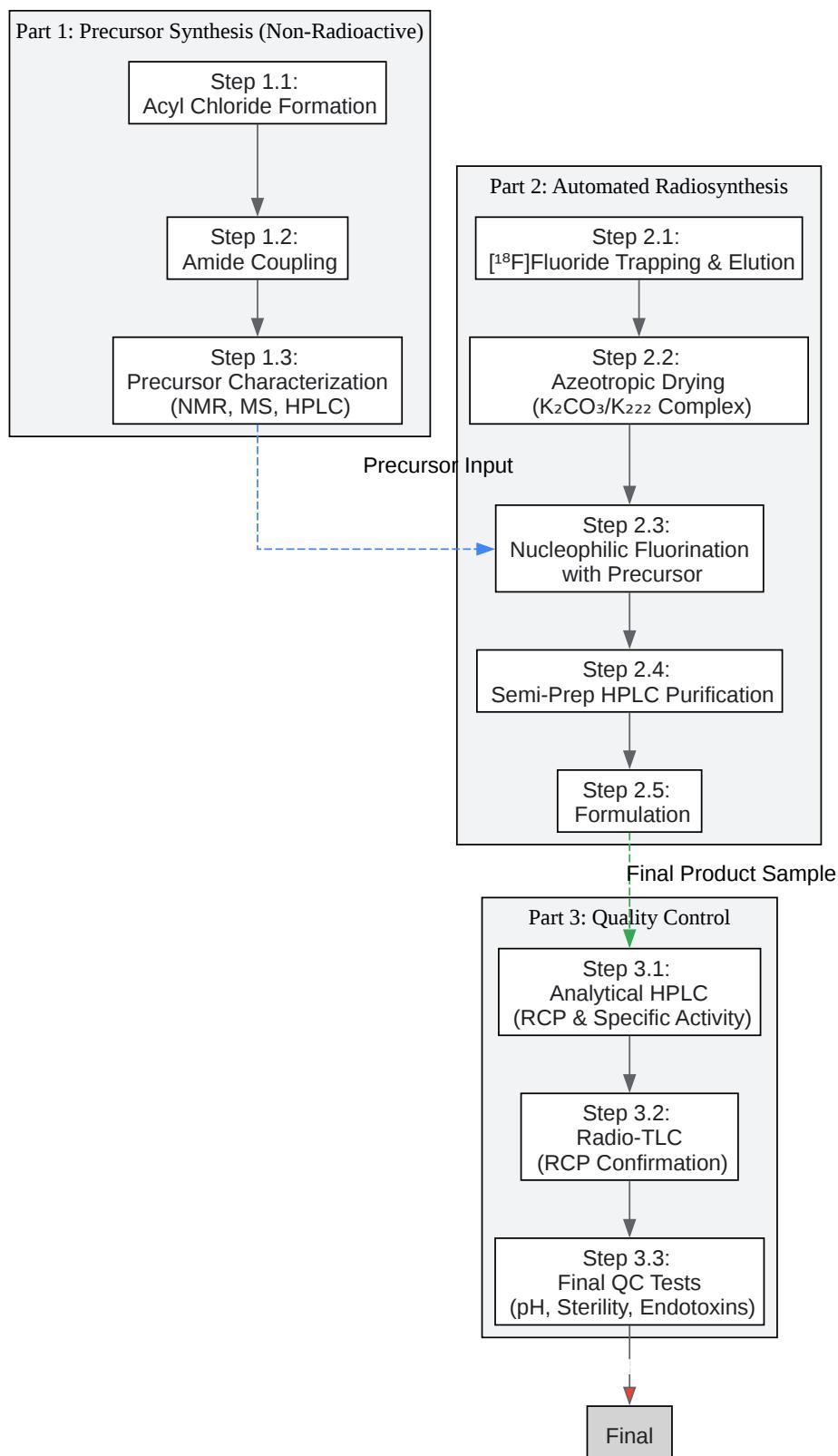
This application note provides a comprehensive guide to the synthesis of a novel PET tracer, **[<sup>18</sup>F]N-(2-fluoroethyl)tetrahydro-2H-pyran-4-carboxamide** (hereafter referred to as **[<sup>18</sup>F]FET-THPC**). We will detail a robust, two-part methodology:

- Precursor Synthesis: The synthesis of the tosylated precursor, **N-(2-(tosyloxy)ethyl)tetrahydro-2H-pyran-4-carboxamide**, which is stable and suitable for routine radiolabeling.
- Automated Radiosynthesis: A reliable, automated procedure for the nucleophilic radiofluorination of the precursor, followed by purification and formulation for preclinical or clinical use.[4][5]

The causality behind this strategy is rooted in efficiency and reproducibility. The introduction of the radionuclide occurs as the final step, a critical principle in radiochemistry to maximize radiochemical yield given the isotope's decay.[6] The use of a tosylate leaving group is a well-established and highly efficient method for nucleophilic <sup>18</sup>F-fluorination reactions.[7] Automation of the radiosynthesis is paramount for ensuring operator safety by minimizing radiation exposure and for guaranteeing the batch-to-batch consistency required for clinical translation.[8][9]

## Workflow Overview: From Precursor to Injectable Radiotracer

The overall process is a multi-stage workflow that begins with organic synthesis and culminates in a sterile, quality-controlled radiopharmaceutical product ready for injection.



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Caption: High-level workflow for the synthesis and quality control of  $[^{18}\text{F}]$ FET-THPC.

## Part 1: Synthesis of the Radiolabeling Precursor

The synthesis of the tosylate precursor is a straightforward two-step process starting from the commercially available tetrahydropyran-4-carboxylic acid.

Caption: Chemical reaction scheme for the synthesis of the tosylate precursor.

### Protocol 1.1: Synthesis of **N-(2-(tosyloxy)ethyl)tetrahydro-2H-pyran-4-carboxamide**

Materials:

- Tetrahydropyran-4-carboxylic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- 2-(Tosyloxy)ethan-1-amine hydrochloride
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Standard laboratory glassware, magnetic stirrer, rotary evaporator

Step-by-Step Methodology:

- Acyl Chloride Formation:
  - In a round-bottom flask under a nitrogen atmosphere, suspend tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM.
  - Add thionyl chloride (1.5 eq) dropwise at 0 °C.

- Allow the reaction to warm to room temperature and then reflux for 2 hours until the solution becomes clear.
- Rationale: This step converts the carboxylic acid into a more reactive acyl chloride, which is necessary for efficient amide bond formation in the next step.
- Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude tetrahydropyran-4-carbonyl chloride is used immediately in the next step.
- Amide Coupling:
  - In a separate flask, dissolve 2-(tosyloxy)ethan-1-amine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C.
  - Add triethylamine (2.5 eq) dropwise to neutralize the hydrochloride salt and act as a base.
  - Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution at 0 °C.
  - Allow the reaction to stir at room temperature overnight.
  - Rationale: Triethylamine acts as a base to scavenge the HCl produced during the amide coupling reaction, driving the reaction to completion.
- Work-up and Purification:
  - Quench the reaction with water. Transfer the mixture to a separatory funnel.
  - Wash the organic layer sequentially with saturated NaHCO<sub>3</sub> solution, water, and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography (e.g., using a silica gel column with an ethyl acetate/hexane gradient) to yield the pure tosylate precursor as a white solid.
- Characterization:

- Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS). The precursor should be stored in a desiccator at -20 °C.

## Part 2: Automated Radiosynthesis of $[^{18}\text{F}]$ FET-THPC

The radiosynthesis is performed on a commercial automated synthesis module (e.g., GE TRACERlab™, IBA Synthera®, Trasis AllinOne) housed in a shielded hot cell. The process is designed to be robust and GMP-compliant.[10][11]

Materials:

- Aqueous  $[^{18}\text{F}]$ Fluoride from cyclotron target
- Kryptofix 2.2.2 (K<sub>222</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Tosyl-precursor (from Part 1)
- Acetonitrile (MeCN), anhydrous, HPLC grade
- Water for Injection (WFI)
- Ethanol, USP grade
- Sterile 0.9% saline solution, USP
- Anion exchange cartridge (e.g., QMA light)
- C18 Sep-Pak cartridge
- Semi-preparative HPLC column (e.g., C18, 10 μm, 250 x 10 mm)
- Sterile vent filter (0.22 μm)
- Sterile product vial

Protocol 2.1: Automated Synthesis Procedure

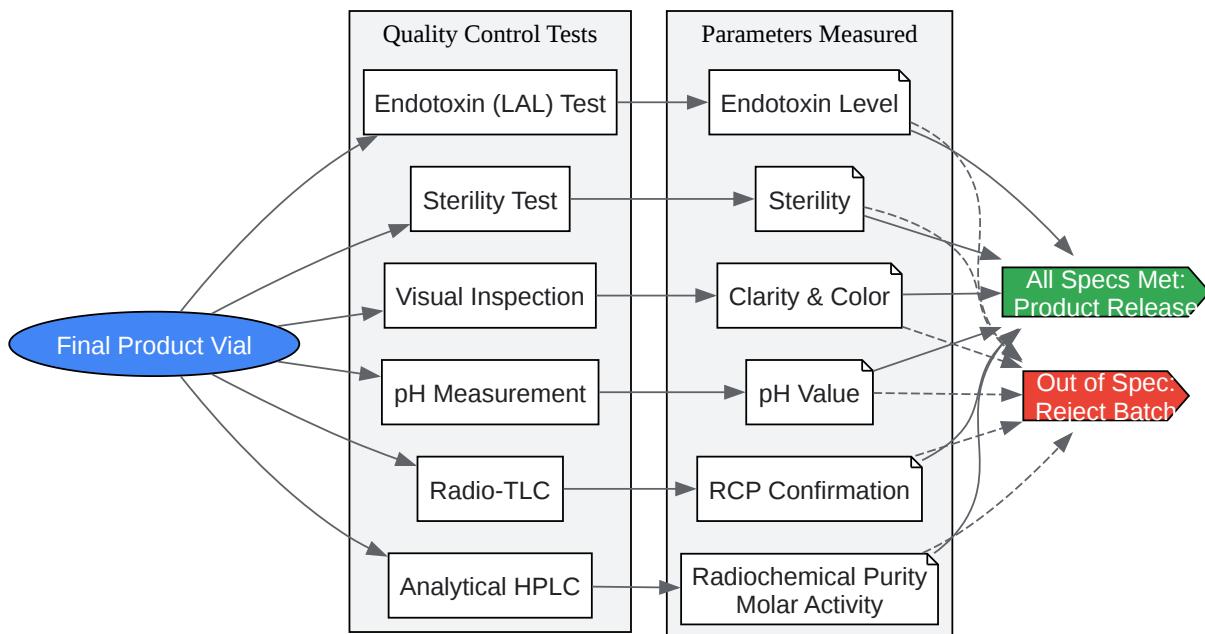
- **[<sup>18</sup>F]Fluoride Trapping and Elution:**
  - The aqueous [<sup>18</sup>F]fluoride from the cyclotron is passed through an anion exchange cartridge to trap the [<sup>18</sup>F]F<sup>-</sup>.
  - The trapped [<sup>18</sup>F]F<sup>-</sup> is then eluted into the reaction vessel using an eluent solution of K<sub>2</sub>CO<sub>3</sub> and K<sub>222</sub> in acetonitrile/water.
  - Rationale: The K<sub>222</sub> cryptand chelates the potassium ion (K<sup>+</sup>), making the "naked" [<sup>18</sup>F]fluoride anion more nucleophilic and reactive for the subsequent substitution reaction.  
[7]
- **Azeotropic Drying:**
  - The solvent is removed from the reaction vessel under a stream of nitrogen and vacuum at elevated temperature (e.g., 110 °C). Anhydrous acetonitrile is added and evaporated two more times.
  - Scientist's Note: This is arguably the most critical step. Residual water will hydrate the fluoride ion, severely diminishing its nucleophilicity and leading to failed syntheses. The process must result in a completely dry, white residue of the [<sup>18</sup>F]F-K<sub>222</sub>-K<sub>2</sub>CO<sub>3</sub> complex.
- **Nucleophilic Radiofluorination:**
  - A solution of the tosyl-precursor (~5-10 mg) in anhydrous acetonitrile is added to the reaction vessel containing the dried [<sup>18</sup>F]F-K<sub>222</sub> complex.
  - The vessel is sealed and heated (e.g., 100-120 °C) for 10-15 minutes.
  - After heating, the vessel is cooled, and the reaction is quenched with the mobile phase for HPLC purification.
- **Semi-Preparative HPLC Purification:**
  - The crude reaction mixture is loaded onto a semi-preparative C18 HPLC column.
  - The product is eluted using a suitable mobile phase (e.g., 40:60 acetonitrile:water) at a flow rate of ~4-5 mL/min.

- The HPLC system is equipped with an in-line radiation detector to identify the radioactive product peak, which is then collected.
- Rationale: HPLC purification is essential to separate the desired  $[^{18}\text{F}]$ FET-THPC from unreacted  $[^{18}\text{F}]$ fluoride, the precursor, and any non-radioactive byproducts, ensuring high radiochemical purity.

- Formulation:
  - The collected HPLC fraction (in acetonitrile/water) is diluted with WFI and passed through a C18 Sep-Pak cartridge, which traps the lipophilic product.
  - Unreacted  $[^{18}\text{F}]$ fluoride and the aqueous mobile phase pass through to waste.
  - The trapped  $[^{18}\text{F}]$ FET-THPC is eluted from the C18 cartridge with a small volume of ethanol (~1 mL).
  - The ethanol solution is then diluted with sterile saline to the final desired volume, ensuring the final ethanol concentration is less than 10% v/v.
  - The final product solution is passed through a 0.22  $\mu\text{m}$  sterile filter into a sterile, pyrogen-free product vial.

## Part 3: Quality Control for Clinical Translation

A comprehensive set of quality control (QC) tests must be performed on the final product before it can be released for patient administration.[12][13][14] These tests validate the identity, purity, and safety of the radiopharmaceutical.

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Caption: Quality control flowchart for the final  $[^{18}\text{F}]$ FET-THPC product release.

## Protocol 3.1: Quality Control Procedures

Parameter	Method	Acceptance Criteria	Rationale
Appearance	Visual Inspection	Clear, colorless, free of particulate matter	Ensures no precipitation or foreign material is present in the injectable solution. <a href="#">[15]</a>
pH	pH meter or pH strip	4.5 – 7.5	Ensures the solution is physiologically compatible and will not cause discomfort or tissue damage upon injection. <a href="#">[15]</a>
Radiochemical Purity (RCP)	Analytical Radio-HPLC	≥ 95%	Quantifies the percentage of radioactivity present as the desired $[^{18}\text{F}]$ FET-THPC, ensuring that errant signals do not arise from radioactive impurities. <a href="#">[12]</a> <a href="#">[13]</a>
Confirmation of RCP	Radio-TLC	Consistent with HPLC	A rapid, secondary method to confirm the absence of free $[^{18}\text{F}]$ fluoride.
Radionuclidic Identity	Half-life measurement	105 – 115 minutes	Confirms that the radionuclide present is indeed $^{18}\text{F}$ .
Molar Activity ( $A_m$ )	Analytical Radio-HPLC	> 50 GBq/ $\mu\text{mol}$ at EOS	Measures the ratio of radioactivity to the total mass of the compound. High molar activity is crucial to avoid

			pharmacological effects from the injected mass.
Residual Solvents	Gas Chromatography (GC)	Ethanol < 10% v/v; Acetonitrile < 410 ppm	Ensures that levels of organic solvents used during synthesis are below safety thresholds defined by pharmacopeial standards.
Sterility	Direct inoculation or membrane filtration	No microbial growth	Confirms the absence of viable microorganisms in the final sterile product.
Bacterial Endotoxins	Limulus Amebocyte Lysate (LAL) test	< 175 EU/V (where V is the max patient volume in mL)	Ensures the product is free from pyrogenic bacterial endotoxins that can cause a fever response.

## Summary of Typical Synthesis Results

The following table summarizes the expected quantitative outcomes from a typical automated synthesis of  $[^{18}\text{F}]$ FET-THPC.

Parameter	Typical Result
Radiochemical Yield (RCY)	35 - 50% (decay-corrected to EOB)
Radiochemical Purity (RCP)	> 98%
Total Synthesis Time	50 - 60 minutes (from EOB)
Molar Activity ( $\text{A}_m$ ) at EOS	80 - 150 GBq/ $\mu\text{mol}$

## Conclusion

This application note provides a detailed, scientifically-grounded framework for the synthesis and quality control of  $[^{18}\text{F}]$ FET-THPC, a novel PET tracer based on the **tetrahydro-2H-pyran-4-carboxamide** scaffold. The described methodology, which combines robust organic precursor synthesis with reliable automated radiofluorination and stringent quality control, is designed to yield a high-purity radiopharmaceutical suitable for preclinical and clinical imaging. By explaining the causality behind critical steps, such as azeotropic drying and HPLC purification, this guide serves as a valuable resource for researchers, scientists, and drug development professionals seeking to develop and implement new PET imaging agents.

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